

A Technical Guide to the IUPAC Nomenclature of 1-Cyclopentylbutan-1-one

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Compound of Interest

Compound Name: 1-Cyclopentylbutan-1-one

Cat. No.: B1347286

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Introduction

The systematic naming of organic compounds is a cornerstone of chemical communication, governed by the International Union of Pure and Applied Chemistry (IUPAC). This guide provides a detailed analysis of the IUPAC name for the chemical structure commonly referred to as **1-Cyclopentylbutan-1-one**, confirming its validity through a step-by-step application of established nomenclature rules. This document is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of chemical nomenclature.

Structural Analysis and Application of IUPAC Rules

The name "**1-Cyclopentylbutan-1-one**" is derived from a systematic process that identifies the principal functional group, the parent carbon chain, and any substituents. The validity of this name is confirmed by applying the IUPAC rules for naming ketones.

Key IUPAC Rules for Ketones:

- The parent chain is the longest continuous carbon chain that contains the carbonyl group (C=O).
- The chain is numbered to give the carbonyl carbon the lowest possible number.^{[1][2]}
- The suffix "-e" of the corresponding alkane is replaced with "-one".^{[3][4]}

- Substituents are named and numbered according to their position on the parent chain.

Step-by-Step Derivation:

- Identification of the Principal Functional Group: The structure contains a carbonyl group (C=O) bonded to two carbon atoms, which defines it as a ketone. The ketone group takes precedence over alkyl groups in nomenclature.^[1]
- Selection of the Parent Chain: When a carbonyl group is part of an acyclic (non-ring) chain, that chain is considered the parent structure.^[5] In this case, the longest continuous carbon chain containing the carbonyl carbon has four carbon atoms. Therefore, the parent alkane is "butane".
- Numbering the Parent Chain: The butane chain is numbered starting from the end closest to the carbonyl group to assign it the lowest possible locant. This places the carbonyl carbon at position 1.
- Naming the Parent Ketone: The "-e" from butane is replaced with "-one", and the position of the carbonyl group is indicated, resulting in "butan-1-one".
- Identification of Substituents: A cyclopentyl group is attached to the first carbon of the parent chain (the carbonyl carbon).
- Assembling the Final Name: The substituent, with its locant, is prefixed to the name of the parent ketone. This leads to the final, correct IUPAC name: **1-Cyclopentylbutan-1-one**.

The chemical database PubChem confirms that "**1-cyclopentylbutan-1-one**" is the correct IUPAC name for the structure with the molecular formula C₉H₁₆O.^[6]^[7]

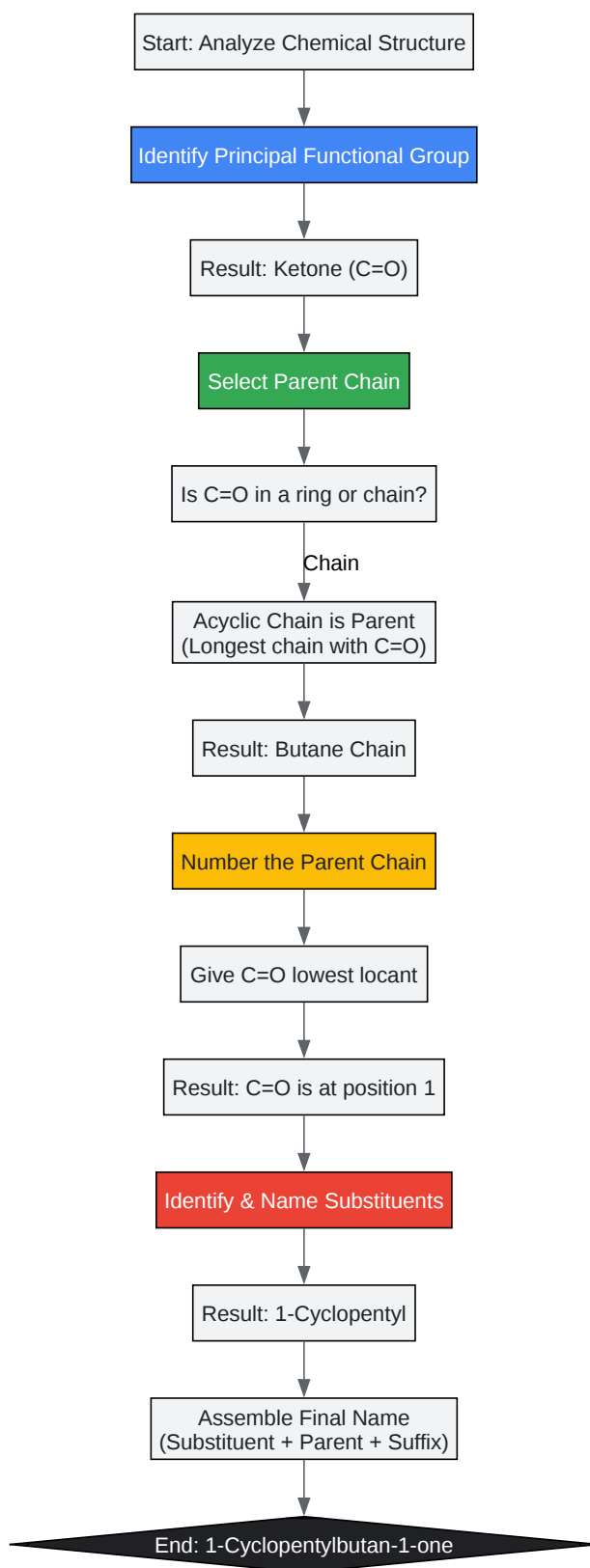
Data Presentation

To clarify the nomenclature process, the components of the name are summarized below.

Component	Identification	IUPAC Rule Applied	Resulting Name Fragment
Principal Functional Group	Ketone (C=O)	Highest priority functional group determines the suffix.	-one
Parent Chain	Four-carbon acyclic chain	Longest continuous chain containing the ketone.	Butan-
Numbering	From right to left	Gives the carbonyl carbon the lowest number (1).	Butan-1-one
Substituent	Cyclopentyl ring	Group attached to the parent chain.	Cyclopentyl-
Substituent Position	Carbon-1	Position of attachment on the parent chain.	1-Cyclopentyl
Final Assembly	Substituent + Parent	Prefixed in order.	1-Cyclopentylbutan-1-one

Visualization of Nomenclature Logic

The logical workflow for determining the IUPAC name is illustrated below.



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Caption: IUPAC nomenclature workflow for **1-Cyclopentylbutan-1-one**.

Experimental Protocols

This section is not applicable as the determination of an IUPAC name is a theoretical process based on established rules and does not involve experimental procedures.

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